![molecular formula C16H10ClN3OS2 B2543374 (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 477485-26-0](/img/structure/B2543374.png)

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

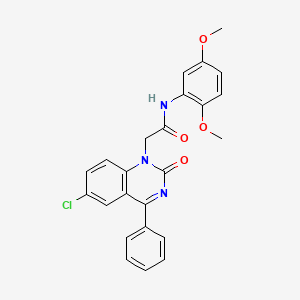

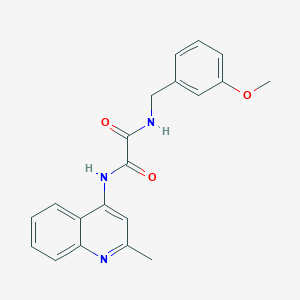

“(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide” is a chemical compound with the IUPAC name N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide . It has a molecular weight of 359.846 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides has been developed. This approach starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .

Molecular Structure Analysis

The structure configuration of similar compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .

Chemical Reactions Analysis

The labile N-H bond in N-monoalkylated BT-sulfonamides (pKa (BTSO2N(H)Bn) = 3.34 ± 0.05) further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction. N-Alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction .

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds showing distinct anti-inflammatory activity compared to standard references, as well as potential antioxidant activity against reactive species, have been identified. Docking simulations suggest these compounds could serve as templates for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).

Synthetic Approaches in Medicinal Chemistry

The synthesis of 2-guanidinobenzazoles highlights the development of new procedures for accessing compounds with potential therapeutic applications, including cytotoxic and anti-angiogenesis activities. These synthetic approaches aim to facilitate the investigation and development of new pharmacophores (Rosales-Hernández et al., 2022).

Benzothiazole in Drug Discovery

Benzothiazole and its derivatives are recognized for their varied pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole scaffold is considered crucial in several biologically active compounds, suggesting its ongoing importance in medicinal chemistry research for the development of new therapeutic agents (Sumit et al., 2020).

Neurobiological Properties

Tianeptine, an antidepressant with structural similarities to tricyclic antidepressants, demonstrates that antidepressant actions extend beyond monoaminergic hypothesis, involving structural and functional plasticity in brain regions essential for emotional learning. This suggests a role for benzothiazole derivatives in addressing neurobiological features of depressive disorders through the modulation of neurotransmitter systems and brain plasticity (McEwen & Olié, 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c1-20-11-7-6-9(17)8-13(11)23-16(20)19-14(21)15-18-10-4-2-3-5-12(10)22-15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVJZJROSOOLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2543298.png)

![methyl (4-((7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2543299.png)

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)

![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)